

Hydroaurantiogliocladin: A Technical Overview of a Fungal Metabolite

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Compound of Interest

Compound Name: Hydroaurantiogliocladin

Cat. No.: B15576708

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CAS Number: 776-33-0

This technical guide provides a summary of the currently available scientific information on **Hydroaurantiogliocladin**, a fungal metabolite also known by its formal name, 2,3-dimethoxy-5,6-dimethyl-1,4-benzenediol. While in-depth research and extensive data on this specific compound are limited in publicly accessible literature, this document consolidates the existing knowledge regarding its chemical properties, biological activities, and potential applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Hydroaurantiogliocladin** is presented in Table 1. This data is essential for its identification, handling, and use in experimental settings.

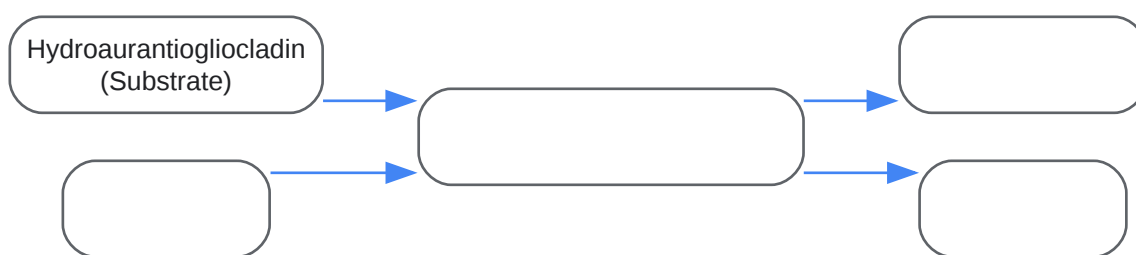
Property	Value	Source
CAS Number	776-33-0	[1]
Formal Name	2,3-dimethoxy-5,6-dimethyl-1,4-benzenediol	[1]
Molecular Formula	C ₁₀ H ₁₄ O ₄	[1]
Molecular Weight	198.2 g/mol	[1]

Biological Activity and Potential Applications

Hydroaurantiogliocladin is recognized as the hydroquinone form of aurantiogliocladin and is produced by the fungus *Gliocladium roseum*.^[1] The available literature points to its primary known biological interaction as a substrate for the enzyme quinol-cytochrome c oxidoreductase.^[2] This enzyme is a critical component of the electron transport chain in mitochondria.

Interaction with Quinol-Cytochrome c Oxidoreductase

Hydroaurantiogliocladin serves as a substrate for quinol-cytochrome c oxidoreductase, an essential enzyme complex (Complex III) in the mitochondrial respiratory chain.^[2] This interaction is a key piece of information for researchers studying mitochondrial function and cellular respiration. The process can be visualized as the transfer of electrons from **Hydroaurantiogliocladin** to cytochrome c, a reaction catalyzed by the enzyme complex.



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Hydroaurantiogliocladin as a substrate for quinol-cytochrome c oxidoreductase.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological assays of **Hydroaurantiogliocladin** are not extensively documented in the readily available scientific literature. However, a simplified synthesis of its oxidized form, aurantiogliocladin, has been reported. Researchers interested in working with this compound may need to develop or adapt existing protocols for hydroquinones and quinones.

Limitations and Future Research

It is important to note that the body of research on **Hydroaurantiogliocladin** is not extensive. While its role as a substrate for a key mitochondrial enzyme is established, further investigation is required to elucidate its broader biological activities, potential pharmacological effects, and any associated signaling pathways. Future research could focus on:

- Quantitative analysis of its interaction with quinol-cytochrome c oxidoreductase, including kinetic studies.
- Screening for other biological activities, such as antifungal, antibacterial, or anticancer properties, given that related fungal metabolites often exhibit such activities.
- Elucidation of its biosynthetic pathway in *Gliocladium roseum*.
- Development and publication of detailed synthetic protocols to improve accessibility for the research community.

In conclusion, **Hydroaurantiogliocladin** presents an opportunity for further scientific exploration. The foundational knowledge of its chemical identity and its interaction with the mitochondrial electron transport chain provides a starting point for more in-depth studies into its biological significance and potential applications.

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References

- 1. The Antifungal Activity of HMA, an Amiloride Analog and Inhibitor of Na⁺/H⁺ Exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into Potential Anticancer Activity of Algal Flavonoids: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
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